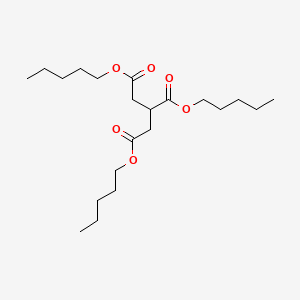
Tripentyl propane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripentyl propane-1,2,3-tricarboxylate is an organic compound with the molecular formula C21H38O6. It is a tricarboxylate ester, meaning it contains three ester functional groups. This compound is known for its use as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tripentyl propane-1,2,3-tricarboxylate can be synthesized through the esterification of propane-1,2,3-tricarboxylic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Tripentyl propane-1,2,3-tricarboxylate primarily undergoes ester hydrolysis, where the ester bonds are broken down into the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by acids or bases .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a reagent.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the ester to form carboxylic acids.
Major Products Formed
Hydrolysis: Propane-1,2,3-tricarboxylic acid and pentanol.
Oxidation: Carboxylic acids derived from the oxidation of the ester groups.
Wissenschaftliche Forschungsanwendungen
Tripentyl propane-1,2,3-tricarboxylate has several applications in scientific research:
Wirkmechanismus
The primary mechanism of action for tripentyl propane-1,2,3-tricarboxylate involves its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces, thereby increasing the flexibility and workability of the material. This compound does not have a specific biological target but exerts its effects through physical interactions with polymer chains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triethyl propane-1,2,3-tricarboxylate
- Tributyl propane-1,2,3-tricarboxylate
- Trioctyl propane-1,2,3-tricarboxylate
Uniqueness
Tripentyl propane-1,2,3-tricarboxylate is unique due to its specific ester groups, which provide a balance between flexibility and durability. Compared to triethyl and tributyl esters, it offers better mechanical properties and lower volatility, making it more suitable for applications requiring long-term stability .
Eigenschaften
CAS-Nummer |
5333-53-9 |
|---|---|
Molekularformel |
C21H38O6 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
tripentyl propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C21H38O6/c1-4-7-10-13-25-19(22)16-18(21(24)27-15-12-9-6-3)17-20(23)26-14-11-8-5-2/h18H,4-17H2,1-3H3 |
InChI-Schlüssel |
ZAFQKNMWLKQGSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)CC(CC(=O)OCCCCC)C(=O)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


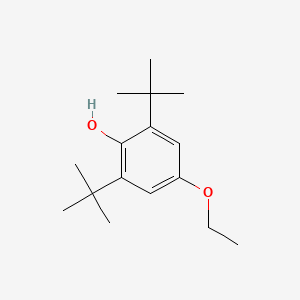
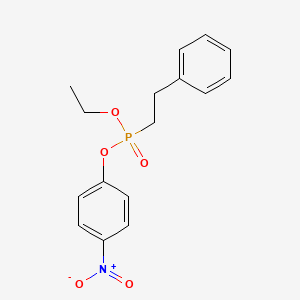
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)

![1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole](/img/structure/B14735212.png)
![9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro-](/img/structure/B14735213.png)
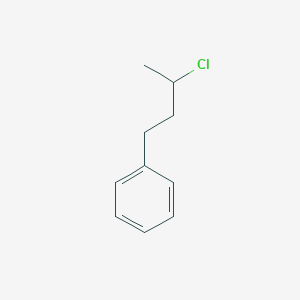
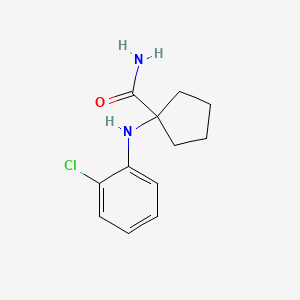
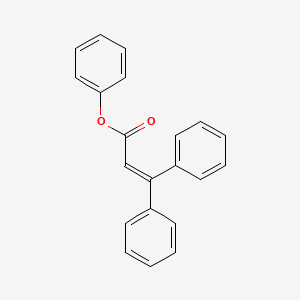
![Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside](/img/structure/B14735246.png)
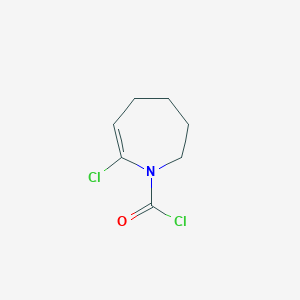
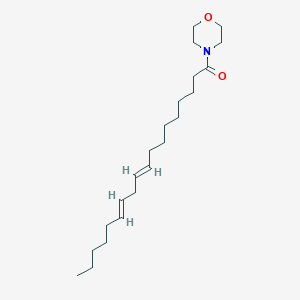
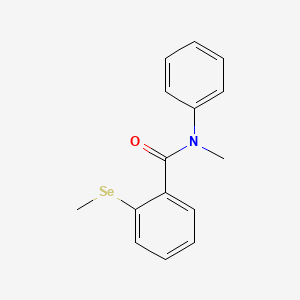
![4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14735266.png)
